

An In-Depth Technical Guide to 5-Cyanobenzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-cyanobenzofuran-2-carboxylic
Acid

Cat. No.: B1588937

[Get Quote](#)

Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of **5-cyanobenzofuran-2-carboxylic acid**, a key functionalized intermediate in synthetic and medicinal chemistry. We will delineate its core physicochemical properties, provide a detailed, validated protocol for its synthesis via ester hydrolysis, explore its critical role in the synthesis of complex pharmaceuticals such as Vilazodone, and discuss the strategic importance of its constituent functional groups. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Physicochemical Properties and Structural Analysis

5-Cyanobenzofuran-2-carboxylic acid is a trifunctional molecule featuring a benzofuran core, a nitrile (cyano) group at the C5 position, and a carboxylic acid at the C2 position. This specific arrangement of functional groups imparts a unique combination of reactivity and electronic properties, making it a valuable building block in organic synthesis.

The carboxylic acid moiety provides a reactive handle for amide bond formation and other derivatizations, while the electron-withdrawing nature of the cyano group modulates the electronic character of the aromatic system.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	$C_{10}H_5NO_3$	BLD Pharm[1]
Molecular Weight	187.15 g/mol	BLD Pharm[1]
CAS Number	84102-75-0	BLD Pharm[1]
Appearance	Typically a white to off-white solid	Inferred from related compounds
Storage	Sealed in dry, 2-8°C	BLD Pharm[1]

Synthesis and Purification Protocol

The most direct and reliable synthesis of **5-cyanobenzofuran-2-carboxylic acid** is the hydrolysis of its corresponding ethyl ester, ethyl 5-cyanobenzofuran-2-carboxylate. This precursor is readily accessible and its conversion to the target carboxylic acid is a robust and high-yielding transformation.

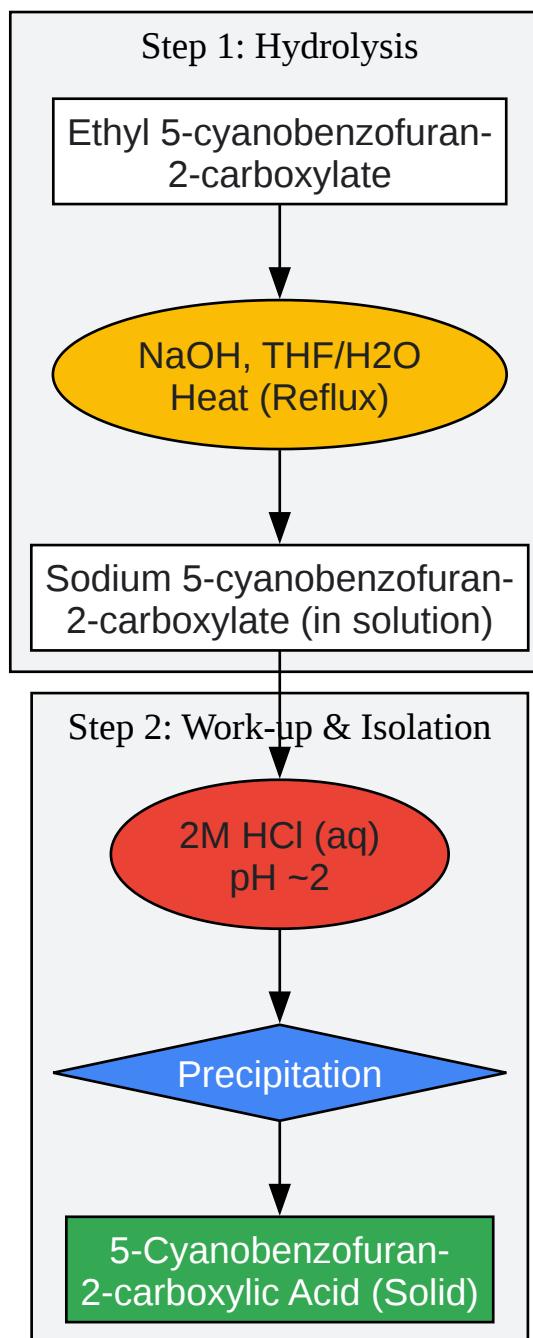
Principle of Synthesis: Base-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH^-) from a base like sodium hydroxide (NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO^-) leaving group. A final acid-base reaction between the newly formed carboxylic acid and the strong base yields the sodium carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the desired product.

Detailed Experimental Protocol

Materials and Equipment:

- Ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq)[2]
- Sodium Hydroxide (NaOH) (2.0-3.0 eq)
- Tetrahydrofuran (THF) or Dioxane


- Methanol (MeOH)
- Water (Deionized)
- Hydrochloric Acid (HCl), 2M solution
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- pH paper or pH meter
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- Dissolution: In a round-bottom flask, dissolve ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 ratio).
- Base Addition: Prepare a solution of NaOH (2.5 eq) in water and add it to the stirring ester solution at room temperature.
- Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
 - Causality: Heating accelerates the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe. The mixed solvent system ensures the solubility of both the organic ester and the aqueous base.
- Work-up & Neutralization: After cooling the mixture to room temperature, remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.
- Precipitation: Dilute the remaining aqueous residue with water. Slowly add 2M HCl dropwise while stirring vigorously. The target carboxylic acid will begin to precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2.

- Causality: Acidification is critical to convert the water-soluble sodium 5-cyanobenzofuran-2-carboxylate salt into the neutral carboxylic acid, which has significantly lower aqueous solubility, forcing its precipitation.
- Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water to remove any residual inorganic salts.
- Purification: Dry the crude product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Synthesis Workflow Diagram

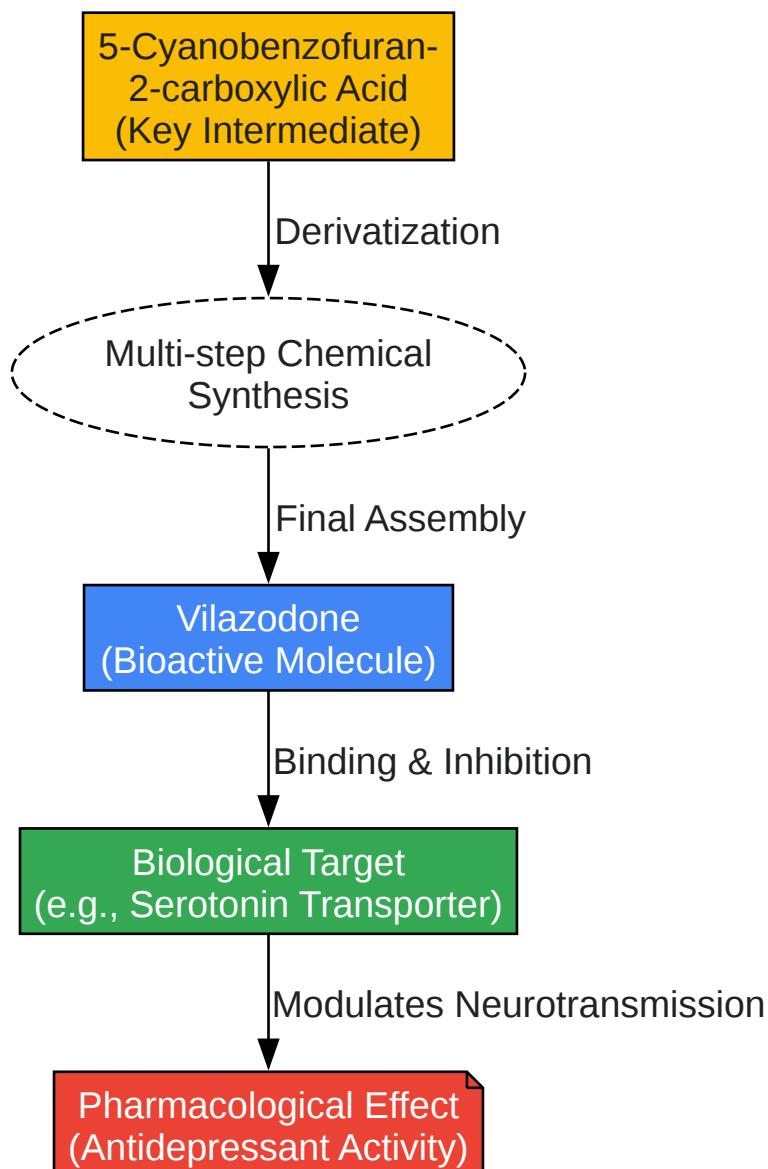
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target acid from its ethyl ester.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran-2-carboxylic acid derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.^{[3][4]} **5-Cyanobenzofuran-2-carboxylic acid** is particularly valuable as an intermediate in the synthesis of complex pharmaceutical agents.

Key Intermediate in Vilazodone Synthesis


The most notable application of this scaffold is in the synthesis of Vilazodone, an FDA-approved medication for the treatment of major depressive disorder.^[5] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT_{1a} receptor partial agonist.^[5]

In many synthetic routes, intermediates like 5-(piperazin-1-yl)benzofuran-2-carboxylic acid or its corresponding amide are required.^{[6][7]} These are often derived from precursors such as 5-aminobenzofuran-2-carboxylic acid or 5-nitrobenzofuran-2-carboxylic acid, which can be synthetically related to **5-cyanobenzofuran-2-carboxylic acid**. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, demonstrating its versatility as a synthetic handle. The core benzofuran-2-carboxamide structure of Vilazodone highlights the direct relevance of this chemical class.^[5]

Pharmacological Significance of Functional Groups

- Carboxylic Acid: This group is a key pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets, such as the amino acid residues in an enzyme's active site. However, its ionizable nature at physiological pH can sometimes hinder cell membrane permeability, a challenge often addressed through prodrug strategies (e.g., esterification).
- Benzofuran Core: This rigid, planar heterocyclic system serves as an effective scaffold, positioning the other functional groups in a defined three-dimensional orientation for optimal target binding. Its aromatic character also allows for favorable π-π stacking interactions.
- Cyano Group: The nitrile is a strong hydrogen bond acceptor and a metabolically stable isostere for other functional groups. Its electron-withdrawing properties can significantly alter the acidity (pKa) of the carboxylic acid and the overall electronic distribution of the molecule, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Conceptual Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Role of the title compound as an intermediate for bioactive molecules.

Safety and Handling

5-Cyanobenzofuran-2-carboxylic acid should be handled in accordance with standard laboratory safety procedures. As a fine chemical powder, it poses an inhalation risk.

- Engineering Controls: Use in a well-ventilated laboratory or under a chemical fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Cyanobenzofuran-2-carboxylic acid, with a molecular weight of 187.15 g/mol, is more than a simple chemical entity; it is a strategically designed building block for advanced pharmaceutical synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a highly valuable intermediate for drug discovery programs. Its integral role in the synthetic pathways leading to complex molecules like Vilazodone underscores its importance to the scientific and research community. This guide has provided the foundational knowledge, a reliable synthetic protocol, and the contextual application required for its effective utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 84102-75-0|5-Cyanobenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
2. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. scribd.com [scribd.com]
4. researchgate.net [researchgate.net]
5. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. researchgate.net [researchgate.net]
7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Cyanobenzofuran-2-Carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588937#5-cyanobenzofuran-2-carboxylic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com